Cis-ranitidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

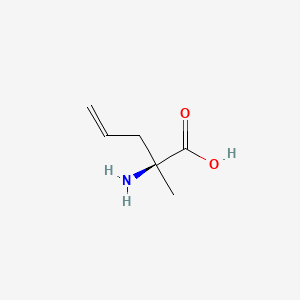

Cis-ranitidine is an important molecule in the field of biochemistry and physiology. It is a cis-isomer of the drug ranitidine, which is used to treat ulcers and other gastrointestinal conditions. This compound has a wide range of applications in scientific research, from the study of enzyme mechanisms to the development of novel drug therapies.

Applications De Recherche Scientifique

Recherche sur le cancer du tractus gastro-intestinal

La ranitidine a été utilisée dans la recherche sur les cancers du tractus gastro-intestinal {svg_1}. Le médicament est directement exposé au tractus gastro-intestinal supérieur, ce qui en fait un outil précieux pour étudier le risque de cancers de l’œsophage, de l’estomac, du pancréas et du foie {svg_2}.

Études sur les antagonistes des récepteurs de l’histamine-2

La ranitidine est un antagoniste des récepteurs de l’histamine-2 (H2RA). Elle a été comparée à d’autres H2RA, comme la cimétidine, la famotidine, la lafutidine, la nizatidine et la roxatidine, dans diverses études {svg_3}. Ces comparaisons ont aidé les chercheurs à comprendre les différents effets et l’efficacité de ces médicaments.

Évaluation du risque de cancer

Des études de cohorte multinationales ont été réalisées pour enquêter sur le risque de cancer associé à l’utilisation de la ranitidine {svg_4} {svg_5}. Malgré la contamination par la N-nitrosodiméthylamine (NDMA), un cancérogène probable pour l’homme, qui a été trouvée dans la ranitidine, aucune preuve statistiquement significative n’a montré que l’exposition au médicament était associée à un risque accru de cancer {svg_6}.

Études sur la contamination des médicaments

Il a été constaté que la ranitidine était contaminée par la NDMA, un cancérogène probable pour l’homme {svg_7}. Cela a conduit à la recherche sur les implications de cette contamination et ses effets potentiels sur la santé humaine.

Études de cohorte à grande échelle

La ranitidine a été utilisée dans des études de cohorte à grande échelle dans plusieurs pays {svg_8}. Ces études ont fourni des données précieuses sur l’utilisation du médicament et ses risques et avantages associés.

Mécanisme D'action

Target of Action

cis-Ranitidine, commonly known as Ranitidine, is a histamine H2-receptor antagonist . The primary targets of this compound are the histamine H2 receptors found on gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound works by reversibly binding to the histamine H2 receptors on the gastric parietal cells . This binding inhibits the action of histamine, a compound that stimulates gastric acid secretion . By blocking the action of histamine, this compound effectively reduces the secretion of gastric acid .

Biochemical Pathways

The biochemical pathway affected by this compound involves the histamine-stimulated secretion of gastric acid . Under normal conditions, the hormone gastrin stimulates the release of histamine, which then binds to the H2 receptors, leading to the secretion of gastric acid . By inhibiting the binding of histamine to the H2 receptors, this compound disrupts this pathway, leading to a decrease in gastric acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the absorption of this compound is rapid, with peak plasma concentrations occurring at 1 to 3 hours . The bioavailability of this compound after oral administration is approximately 50% due to presystemic hepatic metabolism . Plasma protein binding of this compound is approximately 15%, and the apparent volume of distribution is greater than body volume . The elimination half-life is almost 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of gastric acid secretion . This reduction helps to prevent and treat gastric-acid associated conditions, including ulcers . By decreasing gastric acid secretion, this compound can relieve uncomfortable symptoms of these conditions and promote healing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food has no effect on the kinetics of this compound, but concurrent administration of antacids reduces its absorption . Additionally, renal disease can increase this compound plasma concentrations through reduced clearance and possibly increased bioavailability . Chronic liver disease can increase the bioavailability of this compound and reduce its clearance .

Safety and Hazards

Orientations Futures

Research led by Seng Chan You, MD, at the Yonsei University College of Medicine, Korea, has investigated the risk of cancer associated with the use of the drug Ranitidine compared to other histamine-2 receptor antagonists (H2RAs) using a large-scale cohort study across multiple countries . Despite contamination with a probable human carcinogen N-nitrosodimethylamine (NDMA) found in Ranitidine, there was no statistically significant evidence that exposure to the drug was associated with an increased risk of cancer .

Analyse Biochimique

Biochemical Properties

cis-Ranitidine plays a crucial role in biochemical reactions, particularly in the stomach where it inhibits the action of histamine at the histamine H2 receptors found on the gastric parietal cells. This inhibition results in a decrease in basal and nocturnal gastric acid secretion, thereby increasing the pH of the stomach and aiding in the treatment of gastric ulcers and gastroesophageal reflux disease .

Cellular Effects

This compound influences cell function by interacting with the histamine H2 receptors on the gastric parietal cells. By inhibiting these receptors, it reduces the production of stomach acid, which can have a significant impact on various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the histamine H2 receptors on the gastric parietal cells. This binding inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively long half-life, allowing it to provide sustained relief from symptoms over a prolonged period .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with the histamine H2 receptors, inhibiting the normal action of histamine and thereby reducing gastric acid production .

Subcellular Localization

The subcellular localization of this compound is primarily at the histamine H2 receptors found on the gastric parietal cells. By binding to these receptors, it inhibits the normal action of histamine, leading to a decrease in gastric acid production .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of cis-Ranitidine can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-chloro-1-nitroethene", "2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Acetone" ], "Reaction": [ "The reaction starts with the reduction of 2-chloro-1-nitroethene to 2-chloro-1-aminoethene using hydrogen gas and palladium on carbon catalyst.", "The resulting 2-chloro-1-aminoethene is then reacted with 2-[(5-aminomethyl-2-furyl)methylthio]-1,3-dioxopentane in methanol to form the desired cis-Ranitidine intermediate.", "The intermediate is then reduced using sodium borohydride in methanol to form the final product.", "The final product is isolated and purified by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from acetone." ] } | |

| 667463-27-6 | |

Formule moléculaire |

C₁₃H₂₂N₄O₃S |

Poids moléculaire |

314.4 |

Synonymes |

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride; cis-AH 19065; cis-Azantac; cis-Melfax; cis-Raniben; cis-Ranidil; cis-Raniplex; cis-Zantac; cis-Zintac |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1144515.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)